![molecular formula C20H19ClFN3 B3864981 7-Chloro-2-[4-(4-fluorophenyl)piperazin-1-yl]-4-methylquinoline](/img/structure/B3864981.png)
7-Chloro-2-[4-(4-fluorophenyl)piperazin-1-yl]-4-methylquinoline
Overview
Description
7-Chloro-2-[4-(4-fluorophenyl)piperazin-1-yl]-4-methylquinoline is a heterocyclic compound that belongs to the quinoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-[4-(4-fluorophenyl)piperazin-1-yl]-4-methylquinoline typically involves the nucleophilic addition reaction of piperazine with 4,7-dichloroquinoline. This is followed by the addition of phenacyl bromides to heteroaryl piperazine, and subsequent reduction and fluorination . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nucleophilic addition and subsequent reactions but utilizes industrial-scale reactors and more efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-[4-(4-fluorophenyl)piperazin-1-yl]-4-methylquinoline undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Reduction reactions often involve hydrogenation using catalysts such as Pd/C.
Substitution: Electrophilic substitution reactions are common, especially on the quinoline ring, using reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: KMnO₄ in an acidic medium.
Reduction: Hydrogen gas (H₂) in the presence of Pd/C.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in medicinal chemistry for drug development.
Scientific Research Applications
7-Chloro-2-[4-(4-fluorophenyl)piperazin-1-yl]-4-methylquinoline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating diseases such as malaria and cancer.
Industry: Utilized in the development of dyes, catalysts, and materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-Chloro-2-[4-(4-fluorophenyl)piperazin-1-yl]-4-methylquinoline involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, it may inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase . This leads to the rapid death of bacterial cells. Additionally, its anticancer activity is attributed to its ability to interfere with cell division and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of 7-Chloro-2-[4-(4-fluorophenyl)piperazin-1-yl]-4-methylquinoline, known for its wide range of biological activities.
Chloroquine: A well-known antimalarial drug that shares the quinoline core structure.
Piperaquine: Another antimalarial agent with a similar piperazine-quinoline structure.
Uniqueness
This compound is unique due to the presence of both chloro and fluoro substituents, which enhance its biological activity and specificity. The combination of these substituents with the piperazine and quinoline moieties results in a compound with potent antimicrobial and anticancer properties .
Properties
IUPAC Name |
7-chloro-2-[4-(4-fluorophenyl)piperazin-1-yl]-4-methylquinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFN3/c1-14-12-20(23-19-13-15(21)2-7-18(14)19)25-10-8-24(9-11-25)17-5-3-16(22)4-6-17/h2-7,12-13H,8-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAXRZFUPYDQEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)N3CCN(CC3)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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